4-Iodo-6-phenylpyrimidine is a small molecule identified as a potent and selective inhibitor of Macrophage Migration Inhibitory Factor (MIF) []. It functions by irreversibly binding to the catalytic site of MIF, specifically at the N-terminal proline residue, and blocking its tautomerase activity [, ]. While initially explored for its anti-tumor properties, research has broadened to encompass its role in inflammatory responses and bone remodeling.
Chemical Reactions Analysis
The primary chemical reaction associated with 4-Iodo-6-phenylpyrimidine is its covalent binding to the N-terminal proline residue of MIF [, ]. This interaction disables the tautomerase activity of MIF, which is essential for many of its biological functions.
Mechanism of Action
4-Iodo-6-phenylpyrimidine acts as a suicide substrate for MIF []. Upon entering the active site of MIF, it forms a covalent bond with the N-terminal proline residue []. This irreversible binding inhibits MIF's tautomerase activity, effectively blocking downstream signaling pathways responsible for cell proliferation, migration, and inflammatory responses [, , , ]. Notably, this inhibition mechanism appears specific to MIF, as 4-Iodo-6-phenylpyrimidine shows minimal impact on other related proteins [].
Cancer Research
Melanoma: 4-Iodo-6-phenylpyrimidine demonstrates potent anti-tumor activity in melanoma models by inhibiting tumor growth and metastasis. It achieves this by suppressing the alternative activation of tumor-associated macrophages (TAMs) and reducing their immunosuppressive activity [, , , ].
Lung Adenocarcinoma: In lung cancer models, 4-Iodo-6-phenylpyrimidine effectively blocks MIF-dependent tumor cell migration and anchorage-independent growth []. It also inhibits the growth and motility of lung cancer cells [].
Thyroid Carcinoma: 4-Iodo-6-phenylpyrimidine exhibits anti-proliferative effects in thyroid cancer cells by blocking the MIF/CD74 signaling pathway and inducing apoptosis and mitotic cell death [].
Head and Neck Squamous Cell Carcinoma (HNSCC): 4-Iodo-6-phenylpyrimidine inhibits the proliferation and invasiveness of HNSCC cells, suggesting potential as a targeted therapy []. It also disrupts the MIF-mediated interaction between oral squamous carcinoma cells and macrophages, affecting macrophage polarization [].
Glioblastoma Multiforme: In glioblastoma models, 4-Iodo-6-phenylpyrimidine, in combination with radiation therapy, effectively inhibits tumor growth and downregulates stemness phenotypes [].
Pancreatic Ductal Adenocarcinoma: 4-Iodo-6-phenylpyrimidine demonstrates synergistic effects with DDT inhibition to suppress pancreatic cancer cell proliferation, invasion, and tumor formation [].
Osteosarcoma: Research highlights the dual anti-tumor and anti-osteoclastogenic properties of 4-Iodo-6-phenylpyrimidine in osteosarcoma. It suppresses tumor growth and metastasis while also inhibiting osteoclast formation, presenting a potential therapeutic strategy [].
Inflammation and Immune Response
Spinal Cord Injury: Studies show that 4-Iodo-6-phenylpyrimidine reduces inflammation and improves locomotor function in spinal cord injury models by inhibiting MIF-mediated chemokine production and leukocyte recruitment [].
Joint Capsule Fibrosis: Research indicates that 4-Iodo-6-phenylpyrimidine alleviates joint inflammation and fibrosis by inhibiting MIF-induced TGF-β1 production in fibroblasts, suggesting potential for treating post-traumatic joint contracture [].
Aspergillus fumigatus Keratitis: 4-Iodo-6-phenylpyrimidine effectively reduces corneal inflammation and fungal burden in experimental models of Aspergillus fumigatus keratitis, highlighting its potential as a therapeutic agent for fungal keratitis [].
Neutrophil Lung Recruitment: 4-Iodo-6-phenylpyrimidine inhibits D-dopachrome tautomerase (D-DT) and MIF-mediated neutrophil recruitment to the lungs, suggesting its potential in treating lung infections [].
Bone Remodeling
Osteoporosis: 4-Iodo-6-phenylpyrimidine shows promise in treating osteoporosis by suppressing osteoclast formation and promoting osteoblast differentiation. It achieves this by inhibiting the NF-κB signaling pathway, highlighting its potential for managing bone loss [].
Future Directions
Optimization of Pharmacological Properties: Investigating modifications to the 4-Iodo-6-phenylpyrimidine structure to enhance its pharmacological properties, such as potency, selectivity, and bioavailability. []
Combination Therapies: Exploring the synergistic effects of 4-Iodo-6-phenylpyrimidine in combination with other therapeutic agents, such as chemotherapy, radiation therapy, or immunotherapy. [, ]
Related Compounds
Macrophage Migration Inhibitory Factor (MIF)
Compound Description: Macrophage migration inhibitory factor (MIF) is a cytokine with a wide range of pro-inflammatory and growth-promoting activities. MIF has been implicated in the pathogenesis of various diseases, including cancer, autoimmune diseases, and inflammatory disorders. [, , , , , , , , , , , , , , ]
Relevance: 4-Iodo-6-phenylpyrimidine (4-IPP) is a potent and irreversible inhibitor of MIF. [, , , , , , ] It binds covalently to the catalytic N-terminal proline residue of MIF, inhibiting its tautomerase activity and preventing its binding to its receptor CD74. [, , , , ]
D-Dopachrome Tautomerase (D-DT)
Compound Description: D-Dopachrome tautomerase (D-DT) is a structural homolog of MIF that exhibits tautomerase activity and shares some functional similarities with MIF. [, ]
Relevance: Interestingly, 4-Iodo-6-phenylpyrimidine (4-IPP) also inhibits D-DT, despite the significant structural differences between the active sites of these two proteins. [, ] 4-IPP forms a covalent bond with Pro-1 of both D-DT and MIF, creating a 6-phenylpyrimidine (6-PP) adduct and inhibiting their tautomerase activity. [] This dual-targeting ability of 4-IPP makes it a unique molecule for studying the individual and combined roles of D-DT and MIF in various biological processes.
Compound Description: (S,R)-3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid (ISO-1) is another small molecule inhibitor of MIF that has been investigated for its therapeutic potential. [, ]
Relevance: While both ISO-1 and 4-Iodo-6-phenylpyrimidine (4-IPP) target MIF, 4-IPP exhibits significantly higher potency in blocking MIF-dependent activities. [] This difference in potency may be attributed to the unique mechanism of action of 4-IPP, which involves covalent modification of the MIF active site.
Compound Description: These adducts are formed upon the reaction of 4-Iodo-6-phenylpyrimidine (4-IPP) with the N-terminal proline residue of MIF and D-DT. [] They represent the inactivated form of these proteins.
Relevance: The formation of these adducts is the basis for the inhibitory activity of 4-Iodo-6-phenylpyrimidine (4-IPP) against MIF and D-DT. [] Structural studies have revealed differences in the binding mode of the 6-PP adduct in D-DT and MIF, providing insights into the selectivity and efficacy of 4-IPP as a dual inhibitor. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Parahexyl is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
3-methoxyphenol is a member of the class of phenols that is phenol having a methoxy-substituent at the 3-position. It is a member of phenols and a monomethoxybenzene. It is functionally related to a resorcinol. 3-Methoxyphenol is a natural product found in Sedum crassularia, Eriogonum brevicaule, and other organisms with data available.